5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
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Overview
Description
5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, cyano group, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
- N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide
Uniqueness
5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H26N4O4S |
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Molecular Weight |
538.6 g/mol |
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C30H26N4O4S/c1-19-27(29(36)34-22-12-8-5-9-13-22)28(20-14-15-24(37-2)25(16-20)38-3)23(17-31)30(32-19)39-18-26(35)33-21-10-6-4-7-11-21/h4-16H,18H2,1-3H3,(H,33,35)(H,34,36) |
InChI Key |
QAGPYCKJAIRDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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